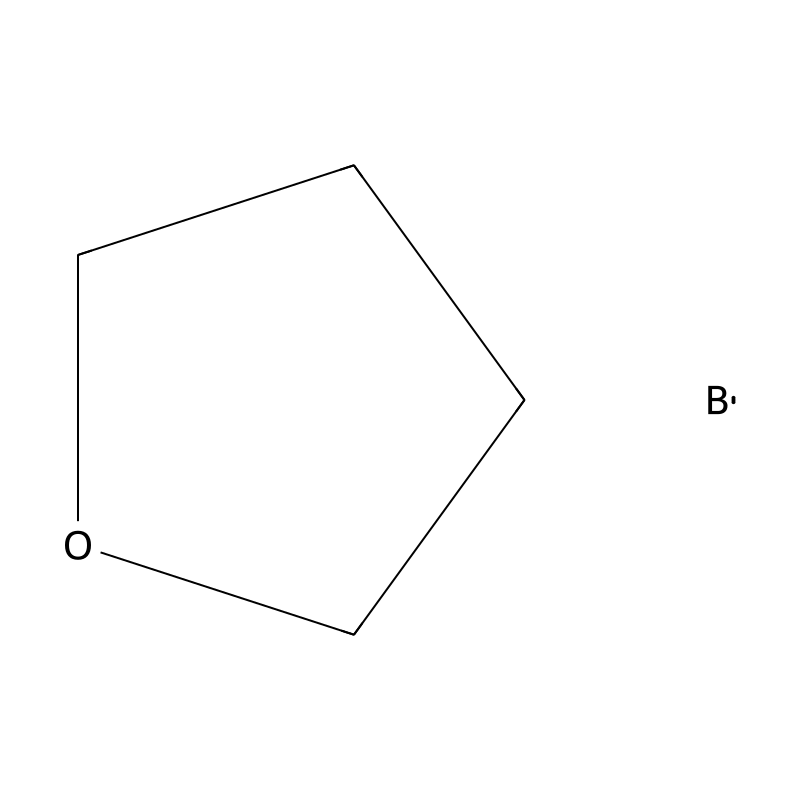

Borane-tetrahydrofuran

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Borane-tetrahydrofuran complex (BTHF) is a solution of borane (BH₃) stabilized by the Lewis base tetrahydrofuran (THF). This complex serves as a convenient and widely used reagent for hydroboration of alkenes and alkynes, and for the chemoselective reduction of functional groups like carboxylic acids and amides. Its primary role in both laboratory and industrial synthesis is to provide the reactivity of diborane gas in a safer, easier-to-handle liquid form, making it a foundational tool in modern organic chemistry.

Substituting Borane-THF with seemingly similar reagents introduces significant practical and chemical challenges. Using borane dimethyl sulfide (BMS) introduces a volatile, malodorous dimethyl sulfide byproduct that complicates workup and can poison sensitive catalysts. Employing gaseous diborane (B₂H₆) requires specialized, high-cost gas handling equipment and entails substantially greater safety risks. Simpler reducing agents like sodium borohydride (NaBH₄) are generally incapable of reducing carboxylic acids without harsh additives and lack the broad hydroboration utility of BTHF. These differences in handling, safety, byproduct profile, and reactivity scope make one-to-one substitution impractical for established processes.

Processability Advantage: Elimination of Malodorous Byproducts vs. Borane Dimethyl Sulfide (BMS)

A primary differentiator for BTHF in process and scale-up settings is its byproduct profile compared to borane dimethyl sulfide (BMS). While both are effective borane sources, BMS reactions generate dimethyl sulfide (DMS), a highly volatile and malodorous compound. The removal of DMS requires specific workup procedures, such as oxidative quenching or extensive stripping, which are not necessary when using BTHF, whose only major byproduct is the easily removed THF solvent.

| Evidence Dimension | Primary Volatile Byproduct |

| Target Compound Data | Tetrahydrofuran (THF), boiling point 66 °C |

| Comparator Or Baseline | Borane Dimethyl Sulfide (BMS) generates Dimethyl Sulfide (DMS), boiling point 37 °C, with a strong, unpleasant odor. |

| Quantified Difference | Qualitative but critical: BTHF avoids the generation of a noxious, difficult-to-contain sulfide byproduct, simplifying process workup. |

| Conditions | Standard aqueous or alcoholic quench of a completed hydroboration or reduction reaction. |

This simplifies purification protocols, reduces engineering controls needed for odor management, and prevents potential sulfur poisoning of downstream catalysts, directly impacting process efficiency and cost.

Handling and Safety: A Standardized Liquid Solution vs. Gaseous Diborane

Borane-THF provides a decisive advantage in safety and handling over its parent compound, diborane (B₂H₆). BTHF is supplied as a 1.0 M solution, manageable with standard liquid handling techniques under an inert atmosphere. In contrast, diborane is a toxic, pyrophoric gas that requires specialized gas-handling manifolds, monitoring equipment, and extensive safety protocols. The use of BTHF circumvents the significant capital and operational costs associated with managing a hazardous gas.

| Evidence Dimension | Physical State at STP & Handling Requirements |

| Target Compound Data | Liquid solution (typically 1.0 M in THF); handled via syringe/cannula in standard glassware. |

| Comparator Or Baseline | Diborane (B₂H₆): Toxic, pyrophoric gas requiring specialized gas cylinders, regulators, and delivery systems. |

| Quantified Difference | Qualitative but fundamental: Enables borane chemistry without investment in specialized gas-handling infrastructure. |

| Conditions | Standard laboratory or pilot plant chemical transfer operations. |

Choosing BTHF significantly lowers the barrier to entry for performing hydroborations and borane reductions, enhancing safety and reducing equipment costs.

Reactivity Scope: Direct Reduction of Carboxylic Acids vs. Sodium Borohydride

Borane-THF efficiently reduces carboxylic acids to primary alcohols under mild conditions, a transformation for which sodium borohydride (NaBH₄) is largely ineffective without activating additives or harsh conditions. While NaBH₄ is a common reagent for reducing aldehydes and ketones, it does not typically reduce carboxylic acids. This makes BTHF the preferred reagent for selectively reducing an acid in the presence of other functional groups, such as esters, that are less reactive towards borane.

| Evidence Dimension | Reactivity with Carboxylic Acids |

| Target Compound Data | Readily reduces carboxylic acids to primary alcohols at temperatures from 0 °C to reflux. |

| Comparator Or Baseline | Sodium Borohydride (NaBH₄): Generally unreactive towards carboxylic acids under standard alcoholic or ethereal solvent conditions. |

| Quantified Difference | Qualitative reactivity difference: BTHF performs a key reduction that NaBH₄ does not under comparable mild conditions. |

| Conditions | Direct reduction of a carboxylic acid in an ethereal solvent (e.g., THF) at ambient or slightly elevated temperatures. |

This specific reactivity allows for strategic, chemoselective reductions in multi-step syntheses, justifying the procurement of BTHF for transformations where cheaper, less reactive hydrides fail.

Process-Scale Reductions Where Odor Control and Simplified Workup are Critical

For multi-kilogram scale syntheses, particularly in facilities with stringent environmental and odor controls, Borane-THF is the appropriate choice over BMS. The absence of a dimethyl sulfide byproduct eliminates the need for specialized scrubbing systems and complex workup protocols designed to manage odor, streamlining the entire production process.

Standard Laboratory Hydroboration and Reductions Requiring Ease of Use

In academic and discovery labs where accessibility and safety are paramount, BTHF is the standard reagent for borane chemistry. It allows researchers to perform hydroboration-oxidation sequences and selective reductions using standard glassware and inert atmosphere techniques, avoiding the hazards and infrastructure requirements of gaseous diborane.

Chemoselective Reduction of Carboxylic Acids in Complex Molecules

During the synthesis of complex molecules such as pharmaceutical intermediates, BTHF is selected for its ability to reduce carboxylic acids in the presence of less reactive functional groups like esters or amides. This chemoselectivity is crucial for avoiding protection/deprotection steps and is a capability that common alternatives like NaBH₄ lack under mild conditions.

References

- [14] Boranes (Dimethylsulfide Borane, Borane-Tetrahydrofuran Complex). Organic Chemistry Portal.

- [9] Summers, B., et al. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. ChemCatChem, 2020.

- [21] Carboxylic Acids to Alcohols, Part 3: Borane. YouTube, The Organic Chemistry Tutor, 2019.

- [22] Myers, A. G. Chem 115 Handout: Reduction of Aldehydes, Ketones, Esters, Carboxylic Acids, and Amides. Harvard University.

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H260 (91.33%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302 (74.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (74.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (25.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant